molecular formula C13H15BrN2OS B1400956 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide CAS No. 851444-45-6

2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

Cat. No.: B1400956
CAS No.: 851444-45-6
M. Wt: 327.24 g/mol
InChI Key: JWKVZVBUSXPEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is a useful research compound. Its molecular formula is C13H15BrN2OS and its molecular weight is 327.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of JNK2 and JNK3 kinases . These kinases are involved in various cellular processes, including stress response and apoptosis. The compound’s interaction with these kinases involves binding to the ATP-binding site, thereby inhibiting their activity . This inhibition can modulate downstream signaling pathways, affecting cellular responses to stress and inflammation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of JNK2 and JNK3 kinases can lead to altered gene expression profiles and changes in cellular metabolism . Additionally, the compound’s impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of JNK2 and JNK3 kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The compound’s ability to inhibit these kinases makes it a valuable tool for studying the role of JNK signaling in cellular responses to stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation Long-term exposure to the compound can lead to sustained inhibition of JNK2 and JNK3 kinases, resulting in prolonged effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 kinases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence its bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its therapeutic use and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-2-10(14)12(17)16-13-9(7-15)8-5-3-4-6-11(8)18-13/h10H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKVZVBUSXPEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
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2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.